N-(4-Methylbenzene-1-sulfonyl)-L-leucyl chloride
Description
N-(4-Methylbenzene-1-sulfonyl)-L-leucyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a sulfonyl chloride group attached to a 4-methylbenzene ring and an L-leucine moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Properties
CAS No. |
61341-05-7 |
|---|---|
Molecular Formula |
C13H18ClNO3S |
Molecular Weight |
303.81 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoyl chloride |
InChI |
InChI=1S/C13H18ClNO3S/c1-9(2)8-12(13(14)16)15-19(17,18)11-6-4-10(3)5-7-11/h4-7,9,12,15H,8H2,1-3H3/t12-/m0/s1 |
InChI Key |
LGHAPYYCRXWLEN-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzene-1-sulfonyl)-L-leucyl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with L-leucine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride derivative. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylbenzene-1-sulfonyl)-L-leucyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.
Catalysts: Bases such as triethylamine and pyridine are often employed to facilitate reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
N-(4-Methylbenzene-1-sulfonyl)-L-leucyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)-L-leucyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of N-(4-Methylbenzene-1-sulfonyl)-L-leucyl chloride.
N-(4-Methylbenzene-1-sulfonyl)-L-alanine chloride: Similar structure but with an alanine moiety instead of leucine.
N-(4-Methylbenzene-1-sulfonyl)-L-valine chloride: Similar structure but with a valine moiety instead of leucine.
Uniqueness
This compound is unique due to its specific combination of a sulfonyl chloride group with an L-leucine moiety. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
